An In-depth Technical Guide to tert-Butyl (2-methyloxazol-4-yl)carbamate: A Key Intermediate in Kinase Inhibitor Synthesis
An In-depth Technical Guide to tert-Butyl (2-methyloxazol-4-yl)carbamate: A Key Intermediate in Kinase Inhibitor Synthesis
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-methyloxazol-4-yl)carbamate, a heterocyclic building block of significant interest in modern medicinal chemistry. The strategic placement of a Boc-protected amine on the 2-methyloxazole scaffold renders this molecule a versatile intermediate for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. We will delve into its structural attributes, a validated two-step synthetic pathway including the underlying chemical principles, a detailed analytical profile, and its critical application in the development of inhibitors for Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key node in inflammatory and oncogenic signaling pathways. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic entities.
Introduction: The Strategic Importance of the Oxazole Moiety
The oxazole nucleus is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to engage with a wide variety of biological targets, such as enzymes and receptors, through diverse non-covalent interactions.[1][2] The oxazole ring is present in numerous natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]
tert-Butyl (2-methyloxazol-4-yl)carbamate (CAS No. 1240621-19-5) is a functionalized oxazole derivative designed for synthetic utility. It incorporates two key features:
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The 2-Methyloxazole Core: This provides a stable, planar aromatic system that can be further functionalized. The specific substitution pattern is crucial for orienting appended functionalities in three-dimensional space to interact with target proteins.
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The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine at the 4-position.[6] This protection strategy is fundamental in multi-step synthesis. It renders the amine nucleophilicity inert under a wide range of reaction conditions (e.g., basic, reductive, oxidative) and can be selectively removed under mild acidic conditions to unmask the amine for subsequent coupling reactions.[7]
This combination makes the title compound a valuable intermediate for constructing libraries of molecules for drug discovery, particularly in the field of kinase inhibition.
Physicochemical and Safety Profile
A summary of the key properties and safety information for tert-butyl (2-methyloxazol-4-yl)carbamate is provided below.
| Property | Value | Reference(s) |
| CAS Number | 1240621-19-5 | [1][2][4] |
| Molecular Formula | C₉H₁₄N₂O₃ | [4] |
| Molecular Weight | 198.22 g/mol | [4] |
| Appearance | White to off-white solid | [2][4] |
| Storage | 2-8°C, sealed in a dry environment | [2][4] |
| Purity | Typically ≥97% | [2][4] |
| InChI Key | VHCBSNJAXKWWRN-UHFFFAOYSA-N | [2][4] |
| SMILES | CC1=NC(=CO1)NC(=O)OC(C)(C)C | [1] |
Safety and Handling: tert-Butyl (2-methyloxazol-4-yl)carbamate is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][4]
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Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]
Synthesis and Mechanistic Rationale
The synthesis of tert-butyl (2-methyloxazol-4-yl)carbamate can be efficiently achieved via a two-step sequence starting from an appropriate α-haloketone. This approach leverages a classic Hantzsch-type oxazole synthesis followed by a standard Boc-protection protocol.
Figure 1: Two-step synthesis workflow for the target compound.
Step 1: Synthesis of 4-Amino-2-methyloxazole (Intermediate)
The formation of the 2-methyloxazol-4-amine core is achieved through the cyclocondensation of an α-aminoketone equivalent with acetamide. This reaction is a variation of well-established oxazole syntheses.[8]
Experimental Protocol:
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To a solution of 1-chloro-3-aminopropan-2-one hydrochloride (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF), add acetamide (2.0-3.0 eq).
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Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice water.
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Basify the aqueous solution with a saturated sodium bicarbonate solution to a pH of 8-9.
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Extract the product into an organic solvent such as ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-amino-2-methyloxazole.
Causality and Expertise:
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Choice of Starting Materials: 1-Chloro-3-aminopropan-2-one provides the C4-C5-N backbone of the amine precursor. Acetamide serves as the source for the C2 and the methyl group of the oxazole ring. Using an excess of acetamide drives the reaction to completion.
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Solvent and Temperature: A high-boiling polar aprotic solvent like DMF is used to ensure all reactants are solubilized and to provide the necessary thermal energy for the cyclodehydration step.
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Workup: The basic workup is critical to neutralize any acid present and to deprotonate the product, rendering it soluble in the organic extraction solvent.
Step 2: Boc-Protection of 4-Amino-2-methyloxazole
The protection of the primary amine is a standard procedure in organic synthesis, crucial for preventing its interference in subsequent reactions.[][10]
Experimental Protocol:
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Dissolve 4-amino-2-methyloxazole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq), to the solution and stir for 10 minutes at room temperature.
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Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture, either as a solid or dissolved in a small amount of the reaction solvent.
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Stir the reaction at room temperature for 12-18 hours. Monitor for the consumption of the starting material by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with a dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure tert-butyl (2-methyloxazol-4-yl)carbamate.
Causality and Expertise:
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Reagents: (Boc)₂O is the standard, highly efficient reagent for Boc protection.[10] The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of the anhydride.[7]
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Base: A tertiary amine base is required to scavenge the proton released from the amine upon acylation, driving the reaction equilibrium towards the product. A non-nucleophilic base like Et₃N is chosen to prevent it from competing with the substrate amine in reacting with (Boc)₂O.
-
Solvent: Anhydrous aprotic solvents are used to prevent hydrolysis of the (Boc)₂O reagent.
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Workup: The aqueous washes are essential to remove the triethylammonium salt byproduct and any unreacted starting materials or excess reagents, simplifying the final purification step.
Analytical and Spectroscopic Characterization
A self-validating analytical profile is essential for confirming the structure and purity of the synthesized compound. The expected data is based on the known spectral properties of the Boc group and related oxazole structures.[8]
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.5 (s, 1H, oxazole C5-H), ~ 6.5 (br s, 1H, N-H), ~ 2.4 (s, 3H, oxazole -CH₃), ~ 1.5 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 160 (C=O, carbamate), ~ 158 (oxazole C2), ~ 140 (oxazole C4), ~ 130 (oxazole C5), ~ 81 (-C(CH₃)₃), ~ 28.3 (-C(CH₃)₃), ~ 14 (-CH₃) |
| Mass Spec (ESI+) | m/z = 199.11 [M+H]⁺, 221.09 [M+Na]⁺ |
| IR (KBr, cm⁻¹) | ~ 3300 (N-H stretch), ~ 2980 (C-H stretch), ~ 1720 (C=O stretch, carbamate), ~ 1590, 1520 (C=N, C=C stretch) |
Interpretation of Key Spectral Features:
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¹H NMR: The spectrum is expected to be clean with four distinct singlets. The most downfield singlet corresponds to the lone proton on the oxazole ring. The broad singlet for the N-H proton is characteristic and its chemical shift can vary with concentration and solvent. The two upfield singlets are diagnostic for the 2-methyl group on the oxazole and the nine equivalent protons of the tert-butyl group of the Boc protector.
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¹³C NMR: The chemical shifts are highly predictable. The carbamate carbonyl carbon appears around 160 ppm. The three carbons of the oxazole ring have distinct chemical shifts, and the quaternary and methyl carbons of the Boc group appear characteristically around 81 ppm and 28 ppm, respectively.
Application in Drug Discovery: Inhibition of the TAK1 Signaling Pathway
tert-Butyl (2-methyloxazol-4-yl)carbamate is a key building block for the synthesis of potent and selective inhibitors of TGFβ-activated kinase 1 (TAK1). TAK1 is a serine/threonine kinase that functions as a central regulatory node in multiple inflammatory and stress-response signaling pathways.[3][11]
Biological Context:
TAK1 is activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[11] Upon activation, TAK1 phosphorylates and activates downstream targets, including the IκB kinase (IKK) complex and other Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK.[3] The activation of these pathways culminates in the translocation of transcription factors like NF-κB and AP-1 to the nucleus, driving the expression of genes involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of the TAK1 pathway is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[5][12] Therefore, inhibiting TAK1 is a promising therapeutic strategy.
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- 3. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
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